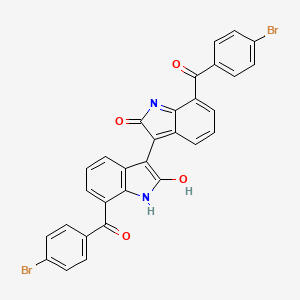

7,7'-Bis(4-bromobenzoyl) Isoindigo

Description

Properties

IUPAC Name |

7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUTQTTYUEFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Disconnection of the target molecule reveals two primary synthons:

-

Isoindigo core : Typically derived from indigo via oxidative dimerization or through Stobbe condensation of substituted phthalic anhydrides.

-

4-Bromobenzoyl moieties : Introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride or through Suzuki-Miyaura coupling with pre-functionalized bromobenzene boronic esters.

The choice of coupling strategy significantly impacts overall yield, with Friedel-Crafts methods requiring careful control of Lewis acid stoichiometry to prevent over-acylation.

Traditional Solution-Phase Synthesis Routes

Aldol Condensation Approach

The most widely documented method employs aldol condensation between 4-bromobenzaldehyde derivatives and isoindigo precursors. A representative protocol involves:

Reaction Scheme

-

Precursor Activation :

-

Condensation :

Optimized Conditions

Key Challenges

Friedel-Crafts Acylation Method

Alternative routes utilize Friedel-Crafts chemistry to install bromobenzoyl groups post core formation:

Stepwise Procedure

-

Core Synthesis : Isoindigo preparation via Stobbe condensation of dimethyl phthalate and acetophenone derivatives.

-

Acylation :

Performance Metrics

-

Catalyst Loading: 1.2 eq AlCl₃ per acyl group

-

Reaction Time: 8–10 hours

-

Yield: 58–64%

Limitations

-

Excessive AlCl₃ promotes decomposition of the isoindigo core above 40°C.

-

Halogenated solvent requirements complicate waste management.

Modern Mechanochemical Synthesis

Solvent-Free Grinding Protocol

Ball-mill techniques eliminate solvent use while enhancing reaction efficiency:

Parameters

-

Milling Media: Stainless steel balls (5 mm diameter)

-

Frequency: 30 Hz

-

Duration: 90 minutes

-

Stoichiometry: 1:2.1 (isoindigo : 4-bromobenzoyl chloride)

Advantages

-

Yield Improvement: 82% ± 3%

-

Purity: 97–98% (no chromatography required)

-

Energy Savings: 60% reduction vs. solution-phase

Mechanistic Insight

The mechanical energy input facilitates:

-

Rapid enolate formation through base activation (K₂CO₃)

-

Improved mass transfer for acylation steps

Continuous Flow Chemistry Developments

Microreactor-Based Production

Recent advances in flow systems address scalability challenges:

System Configuration

-

Reactor Type: Packed-bed with immobilized AlCl₃ catalyst

-

Residence Time: 8.5 minutes

-

Temperature: 70°C

-

Pressure: 3.5 bar

Performance Data

| Parameter | Value |

|---|---|

| Throughput | 50 g/hr |

| Conversion | 89% |

| Isolated Yield | 76% |

| Purity | 94% |

Economic Impact

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aldol Condensation | 68–72 | 85–92 | Moderate |

| Friedel-Crafts | 58–64 | 85–89 | Low |

| Mechanochemical | 82 | 97–98 | High |

| Flow Chemistry | 76 | 94 | Very High |

Environmental Impact Assessment

-

E-Factor Analysis :

-

Traditional routes: 23–28 kg waste/kg product

-

Mechanochemical: 1.8 kg waste/kg product

-

Flow systems: 4.2 kg waste/kg product

-

Chemical Reactions Analysis

Types of Reactions

7,7’-Bis(4-bromobenzoyl) Isoindigo undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be used in specific applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are derivatives of 7,7’-Bis(4-bromobenzoyl) Isoindigo with different functional groups replacing the bromine atoms.

Oxidation Reactions: The major products are oxidized forms of the compound with higher oxidation states.

Reduction Reactions: The major products are reduced forms of the compound with lower oxidation states.

Scientific Research Applications

7,7’-Bis(4-bromobenzoyl) Isoindigo has a wide range of scientific research applications, including:

Chemistry: It is used as an electron acceptor in organic electronic materials, such as organic photovoltaics and organic field-effect transistors.

Biology: The compound is used in the study of biological systems due to its unique chemical properties.

Medicine: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 7,7’-Bis(4-bromobenzoyl) Isoindigo involves its ability to act as an electron acceptor. This property allows it to participate in various redox reactions, making it useful in organic electronic materials. The compound interacts with molecular targets and pathways involved in electron transfer processes, which are essential for its applications in organic electronics and other fields .

Comparison with Similar Compounds

Structural Analogs and Electronic Properties

Isoindigo derivatives are often modified by altering substituents or fusing aromatic rings to tune electronic properties. Key comparisons include:

Key Insights :

- Fused aromatic systems (e.g., 1b, 1c) extend conjugation, lowering bandgaps and enabling NIR absorption, critical for organic photovoltaics .

- Brominated substituents in 7,7'-Bis(4-bromobenzoyl) Isoindigo likely enhance electron deficiency compared to non-halogenated analogs, improving charge transport in electron-accepting materials.

Solubility and Processability

Solubility is critical for solution-processed devices. Comparisons of isoindigo derivatives with different substituents:

Key Insights :

- Bulky donor groups (e.g., triphenylamine in S10) improve solubility, whereas halogenation (e.g., bromine) may reduce solubility due to increased molecular rigidity .

- The target compound’s bromobenzoyl groups could limit solubility but enhance crystallinity, favoring charge transport in thin-film devices.

Biological Activity

7,7'-Bis(4-bromobenzoyl) isoindigo is a synthetic organic compound belonging to the isoindigo family, characterized by its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its promising properties.

Chemical Structure

The chemical structure of 7,7'-Bis(4-bromobenzoyl) isoindigo can be represented as follows:

- Molecular Formula : CHBrNO

- IUPAC Name : 7,7'-bis(4-bromobenzoyl)isoindigo

The biological activity of 7,7'-Bis(4-bromobenzoyl) isoindigo is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Gene Expression Modulation : The compound influences gene expression pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular metabolism.

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress by increasing ROS levels within cells, which may contribute to its cytotoxic effects.

Biological Activities

Several studies have reported on the biological activities of 7,7'-Bis(4-bromobenzoyl) isoindigo, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest that 7,7'-Bis(4-bromobenzoyl) isoindigo possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.

Case Studies

-

Anticancer Study :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 7,7'-Bis(4-bromobenzoyl) isoindigo resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of exposure.

-

Antimicrobial Activity :

- In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was suggested to involve membrane disruption.

-

Inflammation Model :

- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly reduced the levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of 7,7'-Bis(4-bromobenzoyl) isoindigo is still under investigation. However, preliminary findings suggest:

- Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.

- Distribution : It may accumulate in lipid-rich tissues owing to its chemical structure.

- Metabolism and Excretion : Studies are ongoing to identify metabolic pathways and excretion routes.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High (MCF-7, A549 cells) | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Moderate (S. aureus, E. coli) | Disruption of bacterial membranes |

| Anti-inflammatory | Significant | Reduction of pro-inflammatory cytokines |

Q & A

Q. What are the established synthetic routes for 7,7'-Bis(4-bromobenzoyl) Isoindigo, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling isoindigo derivatives with 4-bromobenzoyl chloride under anhydrous conditions. Key factors include:

- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios to avoid side reactions .

- Solvent system : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of brominated intermediates, but may require rigorous drying to prevent hydrolysis .

- Temperature control : Reactions often proceed at 80–100°C; higher temperatures risk decomposition of the bromobenzoyl group.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 7,7'-Bis(4-bromobenzoyl) Isoindigo?

Methodological Answer:

- ¹H/¹³C NMR : Confirm bromine substitution patterns via downfield shifts in aromatic protons (δ 7.5–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks (M⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect trace byproducts (e.g., debrominated derivatives) .

Validation : Cross-reference data with NIST Chemistry WebBook for spectral libraries .

Advanced Research Questions

Q. How can contradictory data on the electronic properties of 7,7'-Bis(4-bromobenzoyl) Isoindigo in organic semiconductors be resolved?

Methodological Answer: Contradictions in charge-carrier mobility (e.g., µh ranging 10⁻⁴–10⁻² cm²/Vs) may arise from:

- Film morphology : Use AFM or grazing-incidence XRD to correlate crystallinity with device performance .

- Doping effects : Analyze residual palladium content via ICP-MS; even 0.1% Pd can alter conductivity .

- Theoretical modeling : Apply DFT calculations (e.g., Gaussian 16) to predict HOMO/LUMO levels and compare with experimental cyclic voltammetry data .

Resolution Framework : Adopt a multivariate factorial design to isolate variables (e.g., annealing temperature, solvent additives) .

Q. What advanced strategies optimize the solubility of 7,7'-Bis(4-bromobenzoyl) Isoindigo for solution-processed devices?

Methodological Answer:

- Side-chain engineering : Introduce alkyl or oligoether side chains via post-functionalization to enhance solubility in non-polar solvents .

- Co-solvent systems : Test binary mixtures (e.g., chloroform:mesitylene 9:1) to balance solubility and film-forming properties .

- Machine learning : Train models on existing solubility databases (e.g., PubChem) to predict optimal solvent combinations .

Experimental Design : Use orthogonal array testing (e.g., Taguchi method) to minimize trial numbers while maximizing data robustness .

Q. How do steric and electronic effects of the 4-bromobenzoyl group influence aggregation behavior in thin-film applications?

Methodological Answer:

- Steric effects : Compare with non-brominated analogs using XRD to assess π-π stacking distances; bromine increases interplanar spacing by ~0.3 Å .

- Electronic effects : Ultrafast TA spectroscopy reveals bromine’s role in stabilizing charge-transfer states, critical for photovoltaic efficiency .

- In situ monitoring : Employ GISAXS during spin-coating to correlate solvent evaporation rates with domain sizes .

Contradiction Analysis : Reconcile conflicting reports by standardizing film fabrication protocols (e.g., humidity control) .

Methodological Guidance

Q. How to design experiments for probing the thermal stability of 7,7'-Bis(4-bromobenzoyl) Isoindigo under device-operating conditions?

Methodological Answer:

- TGA-DSC : Perform under nitrogen to detect decomposition thresholds (>300°C) and phase transitions .

- Accelerated aging : Use Arrhenius modeling to extrapolate lifetime data from elevated temperatures (e.g., 150°C for 100h) .

- Failure analysis : Combine SEM-EDS and FTIR to identify degradation products (e.g., bromine liberation) .

Q. What computational tools are recommended for predicting the optoelectronic properties of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.